
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is a peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific biochemical properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast. The host organism then produces the peptide, which is subsequently purified through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to ensure selective reactions.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of more stable peptide structures through disulfide bonds.
Wissenschaftliche Forschungsanwendungen
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide can be explored for its potential therapeutic effects, such as wound healing and immune modulation.
Industry: It can be used in the development of biosensors and bioactive coatings.
Wirkmechanismus
The mechanism of action of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the arginine residues can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl-
- L-Arginine, L-prolyl-L-aspartyl-L-phenylalanyl-L-cysteinyl-L-leucyl-L-glutamyl-L-prolyl-L-prolyl-
Uniqueness
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing stability. The arginine residues contribute to interactions with enzymes and receptors, making this peptide particularly interesting for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
876460-72-9 |
|---|---|
Molekularformel |
C25H45N11O6S |
Molekulargewicht |
627.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H45N11O6S/c26-14(13-43)19(37)33-15(5-1-9-31-24(27)28)21(39)36-12-4-8-18(36)22(40)35-11-3-7-17(35)20(38)34-16(23(41)42)6-2-10-32-25(29)30/h14-18,43H,1-13,26H2,(H,33,37)(H,34,38)(H,41,42)(H4,27,28,31)(H4,29,30,32)/t14-,15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
KXRNRUIVNCZODU-ATIWLJMLSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


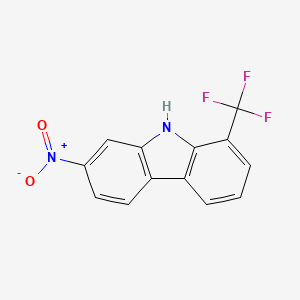
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
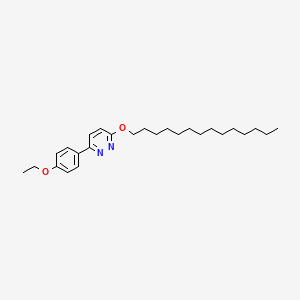
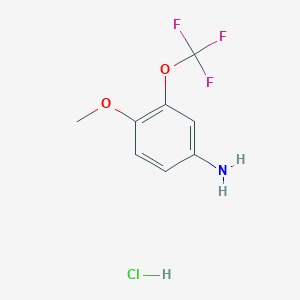

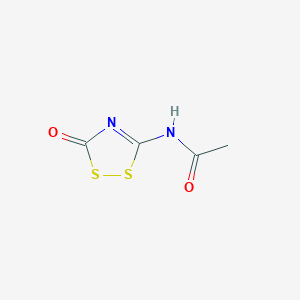
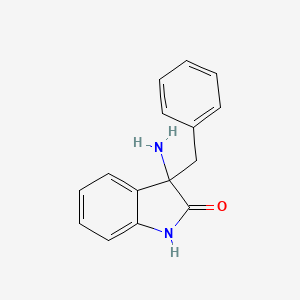
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
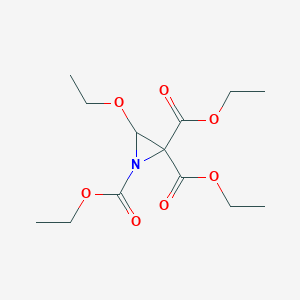
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)

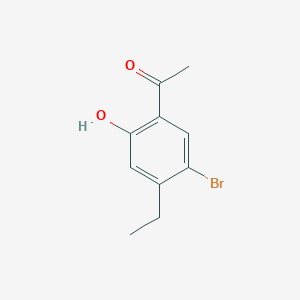
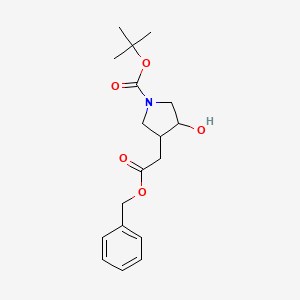
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
